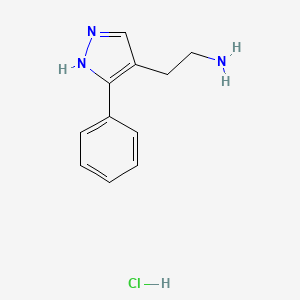

2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Description

2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a pyrazole-derived organic compound featuring a phenyl substituent at the pyrazole ring’s 5-position and an ethanamine moiety at the 4-position, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, materials science, and catalysis due to their aromatic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-(5-phenyl-1H-pyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOHFPPIRLGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-phenyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in a wide range of substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various conditions, including:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.

- Anticancer Properties : Certain studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy.

Neuropharmacology

This compound has been investigated for its effects on the central nervous system (CNS). Some findings include:

- Anxiolytic Effects : Research shows that compounds similar to 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine can reduce anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.

Biochemical Applications

The compound's ability to interact with specific biological targets has led to its study in biochemical assays:

- Enzyme Inhibition : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, supporting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis and decreased cell proliferation .

Case Study 3: Neuropharmacological Effects

A neuropharmacological study published in Neuropharmacology assessed the anxiolytic effects of this compound in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride with structurally related ethanamine derivatives, focusing on molecular features, substituents, and physicochemical properties inferred from the evidence:

Key Structural and Functional Differences:

Substituent Effects: The target compound’s 5-phenylpyrazole group introduces steric bulk and lipophilicity, which may influence membrane permeability in biological systems. In contrast, the 2-chloro-4-fluorophenyl analog () has electronegative halogens, enhancing solubility in polar solvents.

For example, outlines reflux-based methods for pyrazole derivatives using malononitrile or ethyl cyanoacetate .

Analytical Characterization :

- Tools such as SHELXL (for crystal structure refinement) and Multiwfn (for wavefunction analysis) are critical for characterizing these compounds . highlights elemental analysis (C, H, N) for pyrazole derivatives, a standard practice for validating purity .

Potential Applications: While biological data are absent in the evidence, the imidazopyridine derivative () and pyrazolopyridine analog () suggest roles in kinase inhibition or GPCR modulation due to their heterocyclic frameworks. The target compound’s phenylpyrazole motif is common in NSAIDs and antifungal agents, hinting at similar therapeutic avenues.

Biological Activity

2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride, also known as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C11H14ClN3

- Molecular Weight : 223.70 g/mol

- CAS Number : Not specified in the sources but is known as a hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific kinases and enzymes involved in cellular signaling pathways, which are crucial for cell proliferation and survival.

Biological Activities

- Antimicrobial Activity

- Antiproliferative Effects

- Cytotoxicity Studies

Case Studies

Several case studies have documented the efficacy of this compound in treating specific diseases:

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various animal models. Key findings include:

| Parameter | Route of Administration | Value |

|---|---|---|

| Cmax (ng/mL) | Oral (PO) | 33 |

| Cmax (ng/mL) | Intraperitoneal (IP) | 830 |

| Tmax (h) | PO | 0.5 |

| Tmax (h) | IP | 0.25 |

These studies suggest that the compound is rapidly absorbed when administered via the intraperitoneal route, leading to higher plasma concentrations compared to oral administration .

Q & A

Q. What established synthetic routes are used to prepare 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via multi-step reactions involving pyrazole core formation and subsequent functionalization. A common approach involves cyclization of substituted hydrazides or ketones using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the pyrazole ring . For example, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can react with nucleophilic reagents to yield pyrazole intermediates, which are then functionalized with an ethylamine side chain and converted to the hydrochloride salt .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL and SHELXS are widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks . For pyrazole derivatives, SC-XRD can resolve ambiguities in regiochemistry (e.g., distinguishing between 1H- and 2H-pyrazole tautomers) and confirm the protonation state of the amine group in the hydrochloride salt .

Q. What analytical techniques are critical for confirming purity and identity?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic shifts for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and ethylamine side chain (δ 2.5–3.5 ppm).

- IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for the amine hydrochloride) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while LC-MS monitors purity during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-couplings) accelerate cyclization or coupling steps .

- Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions during POCl₃-mediated cyclization .

- Workup protocols : Acid-base extraction or column chromatography isolates the hydrochloride salt with ≥95% purity .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent used for compound dissolution). Methodological solutions include:

- Standardized protocols : Adopt uniform in vitro assays (e.g., MIC for antimicrobial activity) and controls .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies.

- Metabolic stability testing : Assess compound degradation in cell culture media to rule out false negatives .

Q. What computational tools are used to study structure-activity relationships (SAR) for this compound?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock or Schrödinger .

- Molecular Dynamics (MD) : Simulates binding stability in physiological conditions .

Q. What challenges arise in synthesizing halogenated derivatives (e.g., fluoro-, chloro-substituted analogs)?

Halogenation introduces steric and electronic effects that can:

- Reduce reaction rates : Bulky substituents hinder cyclization; microwave-assisted synthesis may mitigate this .

- Alter solubility : Fluorinated derivatives often require hydrophilic counterions (e.g., trifluoroacetate) for aqueous assays .

- Complicate purification : Halogenated byproducts may co-elute during chromatography, necessitating advanced techniques like preparative HPLC .

Q. How do structural modifications (e.g., aryl substitution) influence pharmacological activity?

Systematic SAR studies reveal:

- Electron-withdrawing groups (EWGs) : Enhance binding to hydrophobic pockets (e.g., 4-CF₃ substitution increases affinity for serotonin receptors) .

- Ring expansion : Replacing phenyl with naphthyl groups can improve metabolic stability but reduce solubility .

- Amine functionalization : Converting the primary amine to a secondary or tertiary amine alters pharmacokinetics (e.g., logP, blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.